molecular formula C9H20N2O3S B14910175 N-(2-hydroxypropyl)azepane-1-sulfonamide

N-(2-hydroxypropyl)azepane-1-sulfonamide

Cat. No.: B14910175
M. Wt: 236.33 g/mol
InChI Key: UPVBNQMKGIHKKY-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)azepane-1-sulfonamide: is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonamide group, and a hydroxypropyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)azepane-1-sulfonamide typically involves the reaction of azepane with 2-hydroxypropyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxypropyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-hydroxypropyl)azepane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of sulfonamide groups with biological molecules. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .

Medicine: While not used directly as a drug, this compound is employed in the development of new pharmaceuticals. Its structure provides insights into the design of sulfonamide-containing drugs .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)azepane-1-sulfonamide involves its interaction with biological targets through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxypropyl group enhances the solubility and bioavailability of the compound, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)azepane-1-sulfonamide
  • N-(2-hydroxypropyl)piperidine-1-sulfonamide
  • N-(2-hydroxypropyl)morpholine-1-sulfonamide

Comparison: N-(2-hydroxypropyl)azepane-1-sulfonamide is unique due to the presence of the seven-membered azepane ring, which is less common compared to six-membered rings like piperidine and morpholine. This structural difference imparts distinct chemical and biological properties, making it valuable in specific applications .

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

N-(2-hydroxypropyl)azepane-1-sulfonamide

InChI

InChI=1S/C9H20N2O3S/c1-9(12)8-10-15(13,14)11-6-4-2-3-5-7-11/h9-10,12H,2-8H2,1H3

InChI Key

UPVBNQMKGIHKKY-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)N1CCCCCC1)O

Origin of Product

United States

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